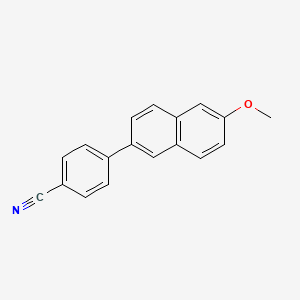
4-(6-Methoxynaphthalen-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxynaphthalen-2-yl)benzonitrile is an aromatic compound with the molecular formula C18H13NO and a molecular weight of 259.30 g/mol . This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a benzonitrile moiety. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-(6-Methoxynaphthalen-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and 4-cyanobenzaldehyde.
Reaction Conditions: A common synthetic route involves a condensation reaction between these starting materials in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
4-(6-Methoxynaphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like bromine (Br2). .
Scientific Research Applications
4-(6-Methoxynaphthalen-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)benzonitrile varies depending on its application:
Antibacterial Activity: The compound targets bacterial enzymes involved in fatty acid biosynthesis, inhibiting their function and leading to bacterial cell death.
Anti-inflammatory Activity: It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-(6-Methoxynaphthalen-2-yl)benzonitrile can be compared with other similar compounds:
Similar Compounds: Compounds like 6-methoxy-2-naphthylamine and 4-cyanobiphenyl share structural similarities.
Uniqueness: The presence of both a methoxy-naphthalene and a benzonitrile moiety in a single molecule provides unique chemical and biological properties, making it distinct from other related compounds
Properties
Molecular Formula |
C18H13NO |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C18H13NO/c1-20-18-9-8-16-10-15(6-7-17(16)11-18)14-4-2-13(12-19)3-5-14/h2-11H,1H3 |
InChI Key |
DLCUCSUSEOKTCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11855291.png)
![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)
![7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11855301.png)
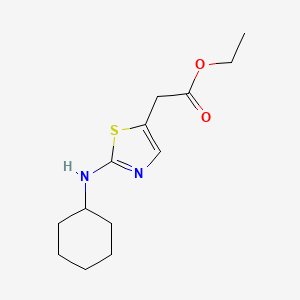
![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)
![4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene](/img/structure/B11855327.png)
![3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)
![tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B11855333.png)
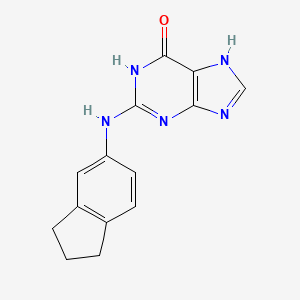
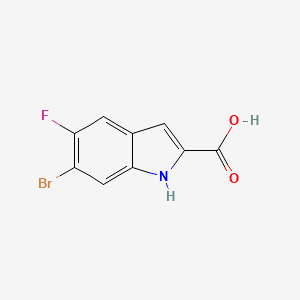
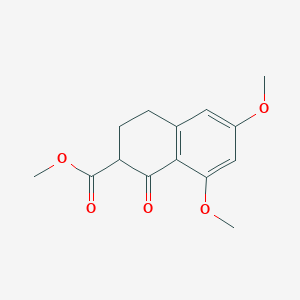
![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11855356.png)
![[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855367.png)
